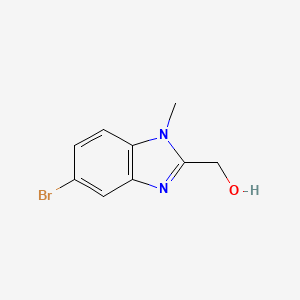

(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the bromination of 1-methyl-1H-1,3-benzodiazole followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The hydroxymethylation is usually achieved using formaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Zinc in acetic acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: (5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carboxylic acid.

Reduction: 1-Methyl-1H-1,3-benzodiazol-2-yl)methanol.

Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new therapeutic agents.

Industry: In the development of new materials and chemical processes.

Mécanisme D'action

The exact mechanism of action of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is not well-documented. as a benzodiazole derivative, it is likely to interact with various biological targets, including enzymes and receptors. The bromine atom and hydroxymethyl group may play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1H-1,3-benzodiazol-2-yl)methanol: Lacks the bromine atom, which may result in different biological activities.

(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.

Uniqueness

The presence of the bromine atom in (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol makes it unique compared to its analogs. Bromine is a larger and more electronegative atom than chlorine, which can influence the compound’s reactivity and interactions with biological targets .

Activité Biologique

(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H9BrN2O

- Molecular Weight : 241.08 g/mol

- CAS Number : 887571-22-4

- Melting Point : 158-160 °C

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and non-small cell lung cancer (NSCLC) cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

These values suggest that the compound acts as a potent inhibitor of tumor cell proliferation, with mechanisms potentially involving the disruption of microtubule dynamics and apoptosis induction.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Tubulin Destabilization : The compound may bind to tubulin at the colchicine site, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase.

- Apoptosis Induction : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in treated cells.

Structure-Activity Relationship (SAR)

Research into the SAR of indazole derivatives has provided insights into how structural modifications can enhance biological activity. Modifications at the 5-position of the benzodiazole ring have been shown to significantly affect potency and selectivity against specific cancer cell types.

Table 2: Structure-Activity Relationship Overview

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 5 | Bromine | Increased antiproliferative activity |

| 2 | Hydroxymethyl | Enhanced solubility and bioavailability |

Case Studies

A notable study highlighted the efficacy of this compound in a preclinical model of NSCLC. The compound demonstrated significant tumor regression in xenograft models with minimal toxicity observed in normal tissues, suggesting a favorable therapeutic index.

Propriétés

IUPAC Name |

(5-bromo-1-methylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVFEOSCKXCYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.